molecular formula C4HBrClNO2S B14025519 5-Bromo-3-chloro-1,2-thiazole-4-carboxylic acid

5-Bromo-3-chloro-1,2-thiazole-4-carboxylic acid

Cat. No.: B14025519
M. Wt: 242.48 g/mol
InChI Key: NZRSARAZGYANPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

Molecular Formula

C4HBrClNO2S

Molecular Weight

242.48 g/mol

IUPAC Name

5-bromo-3-chloro-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C4HBrClNO2S/c5-2-1(4(8)9)3(6)7-10-2/h(H,8,9)

InChI Key

NZRSARAZGYANPD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SN=C1Cl)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID typically involves the bromination and chlorination of isothiazole derivatives. One common method includes the reaction of 3-chloroisothiazole-4-carboxylic acid with bromine in the presence of a suitable catalyst under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted isothiazole derivatives.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, which are crucial for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID involves its interaction with biological targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

    5-BROMO-3-CHLOROISOTHIAZOLE: Similar in structure but lacks the carboxylic acid group.

    3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID: Lacks the bromine atom.

    5-BROMOISOTHIAZOLE-4-CARBOXYLIC ACID: Lacks the chlorine atom.

Uniqueness: 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups provides distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.